1-Fluoro-2-(perfluorophenyl)naphthalene
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Overview
Description
1-Fluoro-2-(perfluorophenyl)naphthalene is an organofluorine compound that belongs to the class of naphthalene derivatives and fluoroaromatics. Its chemical formula is C16H6F6, and it is known for its unique structural properties, which include a naphthalene ring substituted with a fluoro group and a perfluorophenyl group .
Preparation Methods
The synthesis of 1-Fluoro-2-(perfluorophenyl)naphthalene typically involves the reaction of naphthalene with fluorinating agents. One common method includes the use of Selectfluor as a fluorinating agent. The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired substitution on the naphthalene ring .
Industrial production methods for this compound are not widely documented, but they likely involve similar fluorination techniques on a larger scale, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
1-Fluoro-2-(perfluorophenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and perfluorophenyl groups can be substituted under specific conditions, often involving strong nucleophiles or electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common and typically require specific catalysts and conditions.
Coupling Reactions: It can participate in coupling reactions, forming larger aromatic systems or complex organic molecules.
Common reagents used in these reactions include strong bases, acids, and specific catalysts designed to facilitate the desired transformations. The major products formed depend on the reaction type but often include various substituted naphthalene derivatives .
Scientific Research Applications
1-Fluoro-2-(perfluorophenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new fluorinated aromatic compounds.
Biology and Medicine: While specific biological applications are less documented, fluorinated compounds are often explored for their potential in drug development due to their unique interactions with biological molecules.
Industry: The compound’s stability and unique properties make it useful in materials science, particularly in the development of advanced polymers and coatings
Mechanism of Action
The mechanism by which 1-Fluoro-2-(perfluorophenyl)naphthalene exerts its effects is primarily through its interactions with other molecules via its fluoro and perfluorophenyl groups. These interactions can influence the compound’s reactivity and stability, making it a valuable component in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
1-Fluoro-2-(perfluorophenyl)naphthalene can be compared with other similar compounds such as:
1-Fluoronaphthalene: This compound has a similar naphthalene structure but lacks the perfluorophenyl group, making it less complex and potentially less reactive in certain applications.
1-Bromonaphthalene and 1-Chloronaphthalene: These compounds have halogen substitutions similar to this compound but with different halogens, leading to variations in reactivity and applications.
Properties
CAS No. |
1261445-14-0 |
---|---|
Molecular Formula |
C16H6F6 |
Molecular Weight |
312.21 g/mol |
IUPAC Name |
1-fluoro-2-(2,3,4,5,6-pentafluorophenyl)naphthalene |
InChI |
InChI=1S/C16H6F6/c17-11-8-4-2-1-3-7(8)5-6-9(11)10-12(18)14(20)16(22)15(21)13(10)19/h1-6H |
InChI Key |
JITACBJHZJLNRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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